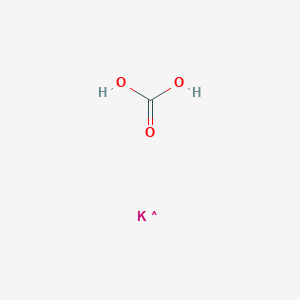

Carbonic acid, potassium salt

Description

Historical Trajectories of Potassium Carbonate in Chemical Sciences

Historically, potassium carbonate, commonly referred to as potash or pearl ash, was a central substance in early chemical practices. creationwiki.orgsciencemadness.org Until the 18th century, a clear distinction between potassium and sodium compounds was not recognized by chemists, who referred to potassium carbonate as "vegetable alkali" and sodium carbonate as "mineral alkali". webelements.compersianutab.com The name "potash" originates from the traditional method of its production: leaching wood ashes with water and then evaporating the resulting solution in large iron pots. webelements.comhistoryofthings.com This process has been documented since at least the sixth century CE and was fundamental to the production of soap and glass. encyclopedia.com

A significant milestone in the history of potassium carbonate was the work of Antonio Campanella, who in 1742, is credited with identifying it as the primary component of potash. creationwiki.org Later, in 1790, Samuel Hopkins was granted the first U.S. patent for an enhanced method of producing potash and pearl ash, a more refined, purer form of potassium carbonate obtained by heating potash in a kiln to remove impurities. wikipedia.orgbyjus.com Before the advent of modern baking powder, pearl ash also served as a leavening agent in baking. wikipedia.orgcreationwiki.org The isolation of potassium as an element by Sir Humphry Davy in 1807, through the electrolysis of molten caustic potash (potassium hydroxide), further clarified the chemical nature of potassium carbonate. webelements.compersianutab.comhistoryofthings.com

Contemporary Relevance and Emerging Research Trends of Potassium Carbonate

In the modern scientific landscape, potassium carbonate continues to be a compound of immense interest, with research extending into novel and sustainable applications. annexechem.comzhishangchemical.com Its traditional uses in the manufacturing of glass, soaps, and detergents remain significant. annexechem.comshanghaichemex.comontosight.ai However, emerging research is focused on harnessing its chemical properties for green chemistry and advanced materials. annexechem.com

Current research trends include:

Catalysis: Potassium carbonate is increasingly utilized as a cost-effective and environmentally benign solid base catalyst in various organic reactions. nih.govtandfonline.com Studies have demonstrated its effectiveness in processes such as the methanolysis of polycarbonate for chemical recycling and in the synthesis of various organic compounds. nih.govtandfonline.com

Carbon Capture and Storage (CCS): Aqueous solutions of potassium carbonate are being extensively investigated for their potential to capture carbon dioxide (CO₂) from industrial flue gases. annexechem.commdpi.comacs.org Research focuses on improving the absorption and desorption kinetics, often through the use of promoters, to enhance the efficiency and economic viability of CCS technologies. researchgate.netresearchgate.netresearchgate.net Solid sorbents based on potassium carbonate supported on porous materials like activated carbon or alumina (B75360) are also a key area of research for CO₂ capture. mdpi.comacs.org

Energy Storage and Conversion: The compound is being explored for its role in renewable energy systems. annexechem.com For instance, it is being investigated as a component in electrolytes for batteries and in thermochemical heat storage systems. annexechem.comutwente.nl In the latter, the hydration and dehydration of potassium carbonate can store and release thermal energy. utwente.nl

Sustainable Chemical Production: Efforts are underway to develop more sustainable methods for producing potassium carbonate itself, including bio-based routes. zhishangchemical.com Additionally, its use as a catalyst and reagent in green chemical processes contributes to reducing the environmental impact of chemical manufacturing. annexechem.comtandfonline.com

Positioning Potassium Carbonate within the Broader Landscape of Inorganic Compounds

Potassium carbonate is classified as an alkali metal carbonate, a salt formed from the alkali metal potassium and carbonic acid. vedantu.comwikipedia.org Its chemical formula is K₂CO₃, consisting of two potassium cations (K⁺) and one carbonate anion (CO₃²⁻). wikipedia.orggeeksforgeeks.org As a dipotassium (B57713) salt of carbonic acid, it is a fundamental inorganic compound with distinct properties that position it within the broader chemical landscape. vedantu.com

Key Chemical and Physical Properties:

| Property | Value |

| Molar Mass | 138.205 g/mol wikipedia.org |

| Appearance | White, hygroscopic solid wikipedia.org |

| Density | 2.43 g/cm³ wikipedia.org |

| Melting Point | 891 °C (1,636 °F; 1,164 K) wikipedia.org |

| Boiling Point | Decomposes wikipedia.org |

| Solubility in water | Highly soluble; 1120 g/L at 20 °C vedantu.comwikipedia.org |

| pH of solution | Strongly alkaline (pH 11.6) vedantu.com |

The high solubility and alkalinity of potassium carbonate are characteristic of many alkali metal salts. wikipedia.org It readily absorbs moisture from the air, a property known as deliquescence. wikipedia.org When dissolved in water, it forms a strongly alkaline solution due to the hydrolysis of the carbonate ion. annexechem.com This property makes it a useful base in a variety of chemical reactions and industrial processes. annexechem.comchemicalbook.com

Compared to other alkali metal carbonates, such as sodium carbonate, potassium carbonate has some distinct applications. For example, its use in specialty glass manufacturing is preferred as it imparts different properties to the final product. annexechem.com In the realm of CO₂ capture, it is considered a promising alternative to amine-based solvents due to its lower cost and reduced environmental impact. researchgate.net

The modern commercial production of potassium carbonate typically involves the reaction of potassium hydroxide (B78521) with carbon dioxide. wikipedia.orgatamanchemicals.com An alternative method involves treating potassium chloride with carbon dioxide in the presence of an organic amine to produce potassium bicarbonate, which is then heated to yield potassium carbonate. vedantu.comwikipedia.org

Significance of Advanced Research on Potassium Carbonate for Scientific Advancement

Continued and advanced research into potassium carbonate is crucial for scientific and technological progress across multiple disciplines. zhishangchemical.com The exploration of its properties and applications contributes significantly to the development of more sustainable and efficient industrial processes. annexechem.comfuturemarketinsights.com

The significance of this research can be highlighted in several key areas:

Green Chemistry and Sustainability: As industries move towards more environmentally friendly practices, the use of potassium carbonate as a green catalyst and a less hazardous reagent is paramount. annexechem.comtandfonline.com Research into its catalytic activity can lead to cleaner and more efficient synthetic routes for a wide range of chemicals. nih.govtandfonline.com

Climate Change Mitigation: The development of efficient carbon capture technologies is a critical strategy for addressing climate change. acs.org Advanced research on potassium carbonate-based solvents and sorbents, including understanding their reaction kinetics and thermodynamics, is essential for optimizing CO₂ capture processes and making them economically viable on a large scale. researchgate.netutm.mydiva-portal.org

Materials Science: Investigating the behavior of potassium carbonate under various conditions, such as high pressure, contributes to a deeper understanding of geological processes within the Earth's mantle. mdpi.com Furthermore, its application in creating novel materials, such as porous granules for heat storage, opens up new avenues for energy management. utwente.nl

Chemical Engineering: Detailed studies on the physicochemical properties of potassium carbonate solutions, such as density, viscosity, and conductivity, are vital for designing and optimizing chemical reactors and processes in which it is used. acs.orgfoodandnutritionjournal.org This fundamental data allows for more accurate modeling and simulation of industrial systems. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHCO3, CHKO3 | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | potassium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Potassium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021177 | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble, Freely soluble in water. Insoluble in ethanol | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

298-14-6, 17353-70-7 | |

| Record name | Potassium bicarbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes before melting | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis and Derivatization Methodologies of Potassium Carbonate

Controlled Preparation of Potassium Carbonate for Specific Applications

The properties of potassium carbonate can be tailored for specific uses, such as in CO₂ capture or as a catalyst, by preparing it in specialized forms like deep eutectic analogues or by supporting it on high-surface-area materials.

Deep Eutectic Solvents (DES) and their analogues, Transition Temperature Mixtures (TTMs), are emerging as a new class of green solvents. cranfield.ac.ukresearchgate.net Potassium carbonate can act as the salt (hydrogen bond acceptor) in these mixtures. These solvents are prepared by mixing potassium carbonate with a hydrogen bond donor (HBD) at a specific molar ratio.

A binary TTM can be formed using potassium carbonate and ethylene (B1197577) glycol (EG). cranfield.ac.uknih.gov To enhance properties like CO₂ solubility, a ternary transition-temperature mixture (TTTM) can be synthesized by introducing a third component, such as a hindered amine like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD). cranfield.ac.uk

The synthesis process is straightforward:

A binary mixture is first prepared by mixing potassium carbonate and the primary hydrogen bond donor (e.g., ethylene glycol) at a specific molar ratio (e.g., 1:10). The mixture is heated (e.g., to 353 K or ~80°C) and stirred for 1-2 hours until a homogeneous liquid is formed. cranfield.ac.uknih.gov

To create the ternary mixture, the third component (e.g., AMPD) is added to the binary mixture, and stirring continues for approximately another hour at the same temperature. cranfield.ac.uk

Research has shown that the addition of AMPD to a K₂CO₃-EG mixture can increase thermal stability and significantly improve CO₂ solubility. researchgate.netcranfield.ac.uk

| Mixture Type | Components | Molar Ratio | Preparation Temperature |

|---|---|---|---|

| Binary TTM | K₂CO₃ : Ethylene Glycol (EG) | 1:10 | ~353 K (80°C) |

| Ternary TTTM | K₂CO₃ : EG : 2-amino-2-methyl-1,3-propanediol (AMPD) | 1:10:1 | ~353 K (80°C) |

To increase its efficiency in applications like CO₂ capture and heterogeneous catalysis, potassium carbonate is often dispersed on a porous support material with a high surface area. acs.org This method enhances the contact between the reactants and the active K₂CO₃ sites. Common supports include gamma-alumina (γ-Al₂O₃) and various carbon-based materials. acs.orgresearchgate.net

The primary preparation method is incipient wetness impregnation . acs.org

The support material (e.g., γ-Al₂O₃) is dried under vacuum at an elevated temperature (e.g., 200°C) to remove moisture. acs.org

An aqueous solution of potassium carbonate with a specific concentration is prepared.

The solution is added to the dried support material, just enough to fill the pores of the support.

The impregnated material is then dried to remove the water, leaving finely dispersed potassium carbonate on the surface of the support.

To further improve performance, the support's surface can be modified before impregnation. For instance, treating gamma-alumina with a weak acid like acetic acid has been shown to improve the crystallinity and CO₂ sorption capacity of the final K₂CO₃/γ-Al₂O₃ sorbent. researchgate.net Research indicates that a sorbent prepared this way can react with up to 93% of its actual loaded K₂CO₃ content, achieving a high CO₂ sorption capacity. researchgate.net

Mechanistic Investigations of Potassium Carbonate Formation and Intermediates

Understanding the reaction mechanisms and intermediates in potassium carbonate synthesis is crucial for process optimization.

In the carbonation of potassium hydroxide (B78521) , the formation of K₂CO₃ is a diffusion-reaction process. When CO₂ gas is bubbled through an aqueous KOH solution, it dissolves and then reacts with hydroxide ions (OH⁻). icm.edu.plastrj.com The process involves the interaction of dissolved CO₂ with K⁺ and OH⁻ ions. icm.edu.plastrj.com Initially, with a high concentration of OH⁻, the carbonate ion (CO₃²⁻) is the primary product. As the reaction proceeds and the concentration of OH⁻ decreases, potassium bicarbonate (KHCO₃) can also be formed as an intermediate. This bicarbonate then reacts with the remaining KOH to produce potassium carbonate. sciencemadness.org

CO₂ + KOH → KHCO₃

KHCO₃ + KOH → K₂CO₃ + H₂O

In the Engel-Precht process , the mechanism is more complex and proceeds through a distinct solid intermediate. The key steps are:

Formation of Engel's Salt: In an aqueous slurry, potassium chloride and magnesium carbonate trihydrate react with carbon dioxide under pressure (10-20 atm). acs.orgscribd.com This leads to the formation of the insoluble double salt, KHCO₃·MgCO₃·4H₂O (Engel's Salt). Kinetic studies show this reaction is influenced by temperature, pressure, and reactant concentrations, with optimal conditions being a low temperature (e.g., 18°C) to ensure the thermal stability of the salt. acs.org

Decomposition of Engel's Salt: The separated Engel's Salt is then decomposed in water at a higher temperature. This breaks down the double salt, releasing potassium bicarbonate into the solution and precipitating magnesium carbonate trihydrate, which can be filtered off and reused in the first step. acs.orgscribd.com

Furthermore, the reactivity of potassium carbonate itself, particularly in CO₂ capture, is mechanistically dependent on hydration. First-principles simulations have shown that water molecules adsorb onto the K₂CO₃ surface, forming a stable monolayer. researchgate.net This surface hydration is crucial for the subsequent carbonation reaction, where CO₂ reacts with surface hydroxide groups (formed via water dissociation) to form bicarbonate. researchgate.net

Role of Potassium Carbonate as Reactant in Chemical Synthesis

Potassium carbonate (K₂CO₃) is a versatile and widely utilized inorganic base in a multitude of organic synthesis reactions. researchgate.net Its moderate basicity, affordability, and environmentally benign nature make it a preferred reagent for chemists. scispace.com It functions effectively as a base, a basic catalyst, and an acid scavenger in various synthetic transformations. alfa-chemistry.com

One of the primary roles of potassium carbonate is in alkylation, arylation, and acylation reactions. alfa-chemistry.com It is frequently employed for the C/O-alkylation of 1,3-dicarbonyl compounds and the alkylation of phenols. researchgate.net For instance, it facilitates the N-alkylation of indole-3-carbaldehyde and the synthesis of various ethers from aliphatic alcohols and phenols by reaction with alkyl halides. researchgate.netpnu.ac.ir In the synthesis of silyl (B83357) ethers, potassium carbonate catalyzes the reaction between alcohols and hydrosilanes under mild conditions, producing hydrogen gas as the only byproduct. rsc.orgrsc.org This method is notable for its wide functional group tolerance. rsc.org

Potassium carbonate also serves as a crucial base in various condensation reactions. It is effective in promoting Claisen-Schmidt, aldol (B89426), Knoevenagel, and Michael reactions. scispace.comalfa-chemistry.com For example, it is used as a catalyst for the synthesis of α, β, γ, δ-unsaturated ketones via the Claisen-Schmidt condensation of acetophenone (B1666503) and cinnamaldehyde (B126680). scispace.com Furthermore, it acts as a remarkable base in the Wittig reaction, promoting the formation of ethylenic compounds in excellent yields. researchgate.net

In addition to these roles, potassium carbonate is instrumental in the synthesis of various heterocyclic compounds and other complex organic molecules. It has been used as a cyclodesulfurizing agent in the synthesis of N-aryl-2-aminobenzoxazoles. researchgate.net It also facilitates the synthesis of mixed alkyl carbonates from alcohols, carbon dioxide, and alkyl halides. nih.gov

A significant application of potassium carbonate is as an acid scavenger in numerous metal-catalyzed cross-coupling reactions. alfa-chemistry.com In reactions such as the Suzuki, Heck, and Sonogashira couplings, which are often catalyzed by palladium, iridium, rhodium, ruthenium, or copper complexes, acids are generated as byproducts. alfa-chemistry.comyoutube.com Potassium carbonate effectively neutralizes these acids, which is critical for maintaining the stability and efficiency of the catalytic cycle. youtube.com

Table 1: Selected Synthetic Applications of Potassium Carbonate as a Reactant/Base

| Reaction Type | Substrates | Product | Role of K₂CO₃ | Reference |

|---|---|---|---|---|

| Ether Synthesis | Alcohols/Phenols + Alkyl Halides | Symmetrical and Unsymmetrical Ethers | Base | pnu.ac.ir |

| Silyl Ether Synthesis | Alcohols + Hydrosilanes | Silyl Ethers | Catalyst | rsc.orgrsc.org |

| Esterification | Alcohols/Phenols/Thiols + Acetic Anhydride | Esters and Thioesters | Catalyst | pnu.ac.ir |

| Claisen-Schmidt Condensation | Acetophenone + Cinnamaldehyde | α, β, γ, δ-Unsaturated Ketones | Base Catalyst | scispace.com |

| Mixed Carbonate Synthesis | Alcohols + CO₂ + Alkyl Halides | Mixed Alkyl Carbonates | Base | nih.gov |

| Suzuki Coupling | Aryl Halide + Boronic Acid | Biaryl Compound | Acid Scavenger/Base | alfa-chemistry.comyoutube.com |

Decomposition Mechanisms of Potassium Carbonate in Catalytic Systems

The decomposition of potassium carbonate is a critical aspect of its function in various high-temperature catalytic systems, such as biomass gasification, char combustion, and CO₂ capture processes. repec.orgresearchgate.net While bulk potassium carbonate is thermally stable, decomposing near its melting point of 891°C, its decomposition behavior can be significantly altered in catalytic environments. researchgate.netsciencemadness.orgquora.com

In catalytic systems, the decomposition of K₂CO₃ is often facilitated at lower temperatures due to interactions with catalyst supports or other active components. researchgate.netrsc.org For instance, when supported on materials like γ-alumina or perovskite oxides, the decomposition can begin at temperatures well below its bulk decomposition point. researchgate.net The interaction with the support can lead to a partially dissociated form of K₂CO₃ on the surface, making it more susceptible to decomposition. researchgate.net

The primary decomposition pathway for potassium carbonate at high temperatures is the formation of potassium oxide (K₂O) and carbon dioxide (CO₂). researchgate.netstackexchange.comechemi.com

K₂CO₃(l) ⇌ K₂O(s) + CO₂(g)

This decomposition is crucial in processes like the catalytic gasification of coal or biomass. ui.ac.id The K₂O formed is a highly active catalytic species. In the presence of carbon, K₂O can be reduced to metallic potassium, which then participates in a catalytic cycle involving the oxidation of carbon and the regeneration of K₂O.

In CO₂ capture and utilization (CCU) systems, the decomposition mechanism is often part of a reversible process. rsc.org In the CO₂ capture phase, K₂CO₃ reacts with CO₂ and water to form potassium bicarbonate (KHCO₃). acs.org The regeneration of the sorbent involves the thermal decomposition of KHCO₃ back to K₂CO₃, CO₂, and H₂O at temperatures typically between 120-200°C. researchgate.net

2KHCO₃(s) ⇌ K₂CO₃(s) + H₂O(g) + CO₂(g)

In more advanced catalytic systems, such as K-promoted Cu/Al₂O₃ for CO₂ reduction, the decomposition of K₂CO₃ is enhanced by the presence of the copper component. rsc.org During activation under a reducing atmosphere (H₂), the highly dispersed K₂CO₃ phase is partially decomposed, generating active sites for CO₂ capture. rsc.org The subsequent decomposition of surface carbonate species selectively generates carbon monoxide (CO), regenerating the active phase. rsc.org

The mobility of potassium species at high temperatures also plays a role in its catalytic activity and apparent decomposition. acs.orgscholaris.ca Even below its melting point, K₂CO₃ can exhibit volatility, which is enhanced when in contact with carbonaceous materials. acs.org This migration allows the catalyst to reach new active sites as the carbon substrate is consumed. scholaris.ca

Table 2: Decomposition Behavior of Potassium Carbonate in Different Systems

| System | Approx. Decomposition/Reaction Temperature | Primary Mechanism/Reaction | Key Factors Influencing Decomposition | Reference |

|---|---|---|---|---|

| Bulk Thermal Decomposition | > 891 °C | K₂CO₃ → K₂O + CO₂ | Temperature | researchgate.netstackexchange.com |

| CO₂ Capture (Regeneration) | 120 - 200 °C | 2KHCO₃ → K₂CO₃ + H₂O + CO₂ | Temperature, Presence of H₂O | researchgate.net |

| Biomass/Char Gasification | Variable (e.g., > 700 °C) | K₂CO₃ → K₂O + CO₂; Catalytic cycle involving K/K₂O | Interaction with carbon, Support material | ui.ac.idscholaris.ca |

| K-promoted Cu/Al₂O₃ Catalyst | ~ 450 °C (Activation) | Partial decomposition of K₂CO₃ to active sites | Presence of copper, Reducing atmosphere (H₂) | rsc.org |

| Supported on Perovskite | Lowered temperature vs. bulk | Dissociation into K⁺ and CO₃²⁻ ions | Support-catalyst interaction, Active oxygen on support | researchgate.net |

Advanced Catalytic Applications of Potassium Carbonate

Potassium Carbonate as a Green Catalyst in Organic Synthesis

The principles of green chemistry encourage the development of efficient and environmentally benign chemical processes. tandfonline.com Potassium carbonate has been widely recognized as a green reagent and catalyst that aligns with these principles. researchgate.net Its mild basicity, ease of separation through aqueous workup, and non-toxic nature make it an attractive choice for minimizing hazardous waste and avoiding the use of corrosive reagents. scispace.comtandfonline.comtandfonline.com This has led to its successful application in various syntheses, including the formation of heterocyclic compounds like azoles, chromenes, and pyrimidines. scispace.comresearchgate.nettandfonline.com

Potassium carbonate has proven to be an effective catalyst for the Markovnikov addition of N-heterocycles, such as azoles, to vinyl acetate. tandfonline.comtandfonline.comtandfonline.com This reaction is a crucial method for forming carbon-nitrogen bonds and synthesizing N-heterocyclic derivatives that may have pharmacological applications. tandfonline.comtandfonline.com Traditionally, these reactions required harsh bases or strong acids, leading to environmental concerns and lower product yields. tandfonline.comtandfonline.com

A novel and efficient protocol utilizes potassium carbonate in polyethylene (B3416737) glycol (PEG) as a recyclable green reaction medium. tandfonline.comtandfonline.comtandfonline.com This system allows the reaction to proceed under mild, room-temperature conditions, producing excellent yields of the desired 1-[N-(N-heterocycle)]alkyl esters. tandfonline.comtandfonline.com The key advantages of this methodology include the use of a mild base catalyst, high product yields, a simple workup procedure, and the recyclability of the solvent. tandfonline.comtandfonline.com The reaction works for a broad range of azoles, highlighting its general applicability. tandfonline.com

Table 1: K₂CO₃-Catalyzed Markovnikov Addition of Azoles to Vinyl Acetate

| Azole Reactant | Product | Reaction Time (min) | Yield (%) |

| Imidazole | 1-(1-Imidazolyl)ethyl acetate | 15 | 94 |

| Benzimidazole | 1-(1-Benzimidazolyl)ethyl acetate | 20 | 92 |

| 1,2,4-Triazole | 1-(1-(1,2,4-Triazolyl))ethyl acetate | 25 | 90 |

| Benzotriazole | 1-(1-Benzotriazolyl)ethyl acetate | 20 | 93 |

| Pyrrole | 1-(1-Pyrrole)-ethyl acetate | 15 | 95 |

Note: Data extracted from research on K₂CO₃ catalysis in PEG 400 at room temperature. tandfonline.com

Potassium carbonate is widely employed as a base or catalyst in alkylation, arylation, and acylation reactions. alfa-chemistry.comyoutube.com It is effective for the alkylation of compounds with both acidic and neutral hydroxyl groups, such as phenols. alfa-chemistry.com For instance, the methylation of phenols using tetramethylammonium (B1211777) chloride can be achieved with anhydrous potassium carbonate under microwave irradiation. alfa-chemistry.com In metal-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, potassium carbonate often serves as a base to scavenge acids generated during the catalytic cycle. alfa-chemistry.com

In the realm of acylation, potassium carbonate provides a mild and efficient catalytic system for synthesizing esters and thioesters. pnu.ac.irpnu.ac.ir A protocol using K₂CO₃ in the presence of a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) allows for the high-yield acylation of a wide range of alcohols, phenols, and thiols with acetic anhydride. pnu.ac.irpnu.ac.ir Furthermore, the development of nano-K₂CO₃ has shown enhanced basicity and reactivity, enabling it to replace stronger bases like sodium alkoxide for the selective monoalkylation of active methylene (B1212753) compounds with high yields. rsc.org

Aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org Potassium carbonate serves as an effective and mild base catalyst for these transformations, including the related Claisen-Schmidt condensation, which involves an aldehyde and a ketone. scispace.comresearchgate.net The use of K₂CO₃ can lead to the synthesis of α,β-unsaturated ketones and chalcones in good to excellent yields, often under environmentally friendly solvent-free conditions. researchgate.net

For example, the Claisen-Schmidt reaction between various acetophenones and cinnamaldehyde (B126680) proceeds efficiently at moderate temperatures in ethanol (B145695) with potassium carbonate as the catalyst. scispace.com This method offers advantages over traditional protocols that use strong, corrosive bases like sodium hydroxide (B78521), resulting in shorter reaction times, high yields, and a simpler workup process. scispace.com The moderate basicity of potassium carbonate is crucial for its effectiveness and contributes to its classification as a green catalyst for these reactions. scispace.com

The ring-opening of epoxides is a valuable transformation that produces 1,2-difunctionalized compounds. utep.edu Due to the inherent strain in the three-membered ring, epoxides are reactive toward nucleophiles. researchgate.net In base-catalyzed epoxide opening, the base acts as the nucleophile, attacking one of the epoxide's carbon atoms. youtube.com This attack typically occurs at the less sterically hindered carbon in an Sₙ2-type mechanism, leading to a regioselective outcome. utep.eduyoutube.com

Potassium carbonate is listed among the bases capable of catalyzing such reactions. alfa-chemistry.comtandfonline.com The process involves the nucleophilic attack by the base, which opens the ring to form an alkoxide intermediate. youtube.com This intermediate is subsequently protonated, often by a solvent like water, to yield the final diol product. youtube.com Unlike acid-catalyzed openings, the base-catalyzed mechanism does not involve protonation of the epoxide oxygen prior to the nucleophilic attack. youtube.com

The Michael reaction, or Michael addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). alfa-chemistry.com Potassium carbonate is an efficient base catalyst for this important carbon-carbon bond-forming reaction. alfa-chemistry.comtandfonline.com It facilitates the nucleophilic addition of various compounds, including imines and acetates with electron-withdrawing groups, to activated olefins. tandfonline.comnih.gov

For instance, a convenient catalytic system using solid K₂CO₃ in protic alkanol solvents has been developed for the Michael addition of imine compounds to dipolarophiles. tandfonline.comtandfonline.com In other applications, potassium carbonate catalyzes a tandem Michael addition-lactonization reaction between 1,2-allenyl ketones and substituted acetates to efficiently synthesize α-pyrone derivatives. nih.govfigshare.com

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition occurs between a carbonyl compound and an active hydrogen compound, catalyzed by a base. sigmaaldrich.comwikipedia.org The reaction is typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Potassium carbonate is a highly effective catalyst for this reaction, often enabling the synthesis to be performed under green conditions. tandfonline.comtandfonline.comjetir.org A notable example is the synthesis of chromene derivatives via the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid, which proceeds in water at room temperature with K₂CO₃ as the catalyst, affording excellent product yields. jetir.org

Potassium carbonate also finds use in nitroaldol (Henry) reactions. tandfonline.comtandfonline.com This reaction involves the condensation of a nitroalkane with an aldehyde or ketone. The role of potassium carbonate as a mild base catalyst extends to this transformation, further highlighting its broad utility in organic synthesis. tandfonline.comtandfonline.com

Table 2: K₂CO₃-Catalyzed Knoevenagel Condensation of Aldehydes with Meldrum's Acid

| Aldehyde Reactant | Product | Reaction Time (min) | Yield (%) |

| 4-oxo-4H-chromene-3-carbaldehyde | 2,2-dimethyl-5-((4-oxo-4H-chromen-3-yl)methylene)-1,3-dioxane-4,6-dione | 10 | 95 |

| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | 5-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 15 | 92 |

| 6-chloro-4-oxo-4H-chromene-3-carbaldehyde | 5-((6-chloro-4-oxo-4H-chromen-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 12 | 94 |

| 6-bromo-4-oxo-4H-chromene-3-carbaldehyde | 5-((6-bromo-4-oxo-4H-chromen-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 15 | 93 |

Note: Data derived from research on K₂CO₃-catalyzed condensations in water at room temperature. jetir.org

Wittig Reactions

Potassium carbonate serves as an effective base in the Wittig reaction, a cornerstone method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. It facilitates the deprotonation of the phosphonium salt to generate the ylide, which then reacts with the carbonyl compound. The use of potassium carbonate often occurs in a biphasic solid-liquid process, which can lead to excellent yields of the desired ethylenic compounds. semanticscholar.org

The stereochemical outcome of the Wittig reaction can be influenced by the reaction medium when using potassium carbonate. In aprotic media, the Z-isomer is typically the major product, while protic media favor the formation of the E-isomer. semanticscholar.orgalfa-chemistry.com The reaction can be further accelerated by the addition of phase-transfer agents. semanticscholar.org Research has shown that temperature also plays a crucial role, with higher temperatures generally leading to increased alkene yields. researchgate.net

| Temperature (°C) | Alkene Yield (%) |

|---|---|

| 20 | 55 |

| 40 | 60 |

| 60 | 72 |

| 80 | 81 |

This table illustrates the effect of temperature on the yield of the alkene product in a Wittig reaction between benzaldehyde (B42025) and propyltriphenylphosphonium bromide in dioxane with potassium carbonate as the base. researchgate.net

Elimination and Hydration Reactions

Potassium carbonate is a widely used reagent for elimination reactions, particularly dehydrohalogenation, where it facilitates the removal of a hydrogen halide from an alkyl halide to form an alkene. quora.comlibretexts.org This β-elimination reaction is a fundamental process in organic synthesis. For example, treating bromocyclohexane (B57405) with a base like potassium hydroxide (for which potassium carbonate can be a milder alternative) in ethanol results in the formation of cyclohexene. libretexts.org

In the context of hydration reactions, particularly the hydration of alkynes, potassium carbonate is often used to neutralize the acidic catalyst (commonly sulfuric acid) after the reaction is complete. chemicalforums.com This prevents unwanted side reactions, such as aldol condensations, that can be catalyzed by residual acid. chemicalforums.com

Cyclization and Multi-component Condensations

Potassium carbonate is an efficient catalyst for various cyclization and multi-component condensation reactions. It promotes intramolecular reactions to form cyclic structures and facilitates the one-pot synthesis of complex molecules from three or more starting materials.

An example of its application in intramolecular cyclization is the stereospecific 5-endo-trig cyclization of unactivated allenes bearing a protected amino group. This reaction, carried out in dimethylformamide (DMF) under reflux, yields 3-pyrrolines in good to excellent yields without the need for a transition-metal catalyst. organic-chemistry.org

In multi-component reactions, potassium carbonate's basicity is sufficient to deprotonate acidic protons, initiating a cascade of reactions. For instance, it has been successfully used in the one-pot, four-component synthesis of 4-phenyl-4,5-dihydropyranopyrazolone derivatives in an environmentally friendly ethanol-water solvent system, achieving excellent yields in a short reaction time. brieflands.com

Synthesis of Heterocyclic Compounds (e.g., 2H-chromenes, thieno-pyrimidines, azoles, diazines)

Potassium carbonate has proven to be a valuable catalyst in the synthesis of a diverse range of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science. researchgate.net

2H-Chromenes: Potassium carbonate catalyzes the synthesis of 2-amino-4H-chromene derivatives through a three-component condensation of resorcinols, aldehydes, and malononitrile (B47326) in water, offering a green and efficient protocol. nih.gov

| Aldehyde | Resorcinol Derivative | Yield (%) |

|---|---|---|

| 4-Cl-C₆H₄CHO | Resorcinol | 92 |

| 4-NO₂-C₆H₄CHO | Resorcinol | 95 |

| C₆H₅CHO | 1-(2,4-dihydroxyphenyl)ethanone | 90 |

| 4-CH₃-C₆H₄CHO | 1-(2,4-dihydroxyphenyl)ethanone | 88 |

This table shows the yields of various 2-amino-5-hydroxy-4H-chromene derivatives synthesized via a one-pot, three-component condensation using potassium carbonate as a catalyst in water at 70°C. nih.gov

Thieno-pyrimidines: In the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, potassium carbonate is used as a base in refluxing acetonitrile (B52724) to yield 2-mercapto-thieno[2,3-d]pyrimidin-4-one analogues with good yields (78%). organic-chemistry.org It is also employed in the synthesis of other thienopyrimidine structures, highlighting its utility in constructing these important bicyclic heterocycles. semanticscholar.orgnih.gov

Azoles and Diazines: Potassium carbonate facilitates the synthesis of various azoles and diazines. researchgate.net It mediates the [3+2] cycloaddition reaction of in situ generated nitrile imines with cinnamic aldehydes to produce multi-substituted pyrazoles in good yields. nih.govrsc.org Furthermore, it is used in the microwave-promoted, solvent-free condensation of chalcones with thiosemicarbazide (B42300) to afford pyrazolines in high yields (80-85%). scispace.com In the synthesis of pyrimidines, potassium carbonate can be used as a catalyst in the condensation reaction of ethyl cyanoacetate, aldehydes, and thiourea. researchgate.net

Nucleophilic Addition of Alkenes with Phosphites (Hydrophosphonylation)

Potassium carbonate promotes the hydrophosphonylation of alkenes with phosphites, a reaction that forms carbon-phosphorus bonds, leading to the synthesis of organophosphorus compounds. nih.govscispace.com This method is advantageous due to its operational simplicity, environmental friendliness, and the avoidance of strong bases. nih.govscispace.com The reaction tolerates a variety of alkenes and proceeds in moderate to excellent yields. nih.gov Optimal conditions often involve heating the reactants in a solvent like 1,2-dichloroethane (B1671644) (DCE) at 100°C. scispace.com

| Alkene | Phosphite | Yield (%) |

|---|---|---|

| Butyl acrylate | Diphenyl phosphite | 95 |

| Styrene (B11656) | Diphenyl phosphite | 82 |

| 1-Octene | Diphenyl phosphite | 75 |

| Cyclohexene | Diphenyl phosphite | 68 |

This table presents the yields of various hydrophosphonylation products from the reaction of alkenes with diphenyl phosphite, promoted by potassium carbonate in DCE at 100°C for 4 hours. nih.gov

Methanolysis of Polycarbonate for Bisphenol A Production

Potassium carbonate has been investigated as a catalyst for the chemical recycling of polycarbonate (PC) through methanolysis to recover the monomer bisphenol A (BPA). While many studies focus on stronger bases like sodium hydroxide or more complex catalytic systems, the principles of base-catalyzed depolymerization are relevant. quora.comchemicalforums.comresearchgate.net The process involves the transesterification of the carbonate linkages in the polymer with methanol (B129727). The reaction temperature is a key factor influencing the conversion of PC and the yield of BPA, with higher temperatures generally leading to faster and more complete depolymerization. nih.gov

Synthesis of Unsaturated Ketones via Claisen-Schmidt Reaction

The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen, is a classic method for forming α,β-unsaturated ketones. Potassium carbonate is an effective and mild base catalyst for this reaction. scispace.com It has been successfully employed in the synthesis of various α,β,γ,δ-unsaturated ketones by reacting substituted cinnamaldehydes with ketones in ethanol at elevated temperatures. scispace.comresearchgate.net This method offers advantages such as short reaction times, high yields, and an easy work-up procedure. researchgate.net

| Acetophenone (B1666503) Derivative | Cinnamaldehyde Derivative | Yield (%) | Time (h) |

|---|---|---|---|

| Acetophenone | Cinnamaldehyde | 94 | 4 |

| 4-Methylacetophenone | Cinnamaldehyde | 92 | 4.5 |

| 4-Methoxyacetophenone | Cinnamaldehyde | 90 | 5 |

| 4-Chloroacetophenone | Cinnamaldehyde | 95 | 3.5 |

This table shows the yields and reaction times for the synthesis of α,β,γ,δ-unsaturated ketones via the Claisen-Schmidt condensation of various substituted acetophenones with cinnamaldehyde, catalyzed by potassium carbonate in ethanol at 50°C. scispace.comresearchgate.net

Potassium Carbonate in Carbon Capture and Utilization (CCU) Technologies

Potassium carbonate (K₂CO₃) serves as a significant chemical compound in the realm of carbon capture and utilization (CCU) technologies. Its application is primarily centered on the absorption of carbon dioxide (CO₂) from industrial flue gases, a process often referred to as carbon scrubbing. wikipedia.org The use of hot potassium carbonate (HPC) solutions for CO₂ removal is a well-established technology, recognized for its cost-effectiveness and lower environmental impact compared to some amine-based solvents. pollutionsolutions-online.comresearchgate.net

CO₂ Absorption and Desorption Processes with Aqueous Potassium Carbonate Solutions

The fundamental principle of using aqueous potassium carbonate solutions for CO₂ capture lies in a reversible chemical reaction. karbonatesolutions.com In the absorption stage, flue gas containing CO₂ is brought into contact with a lean potassium carbonate solution in an absorption column. rjstonline.comvito.be The CO₂ is absorbed by the solution, leading to the formation of potassium bicarbonate (KHCO₃). This process is exothermic, releasing heat. karbonatesolutions.com The CO₂-rich solution is then transferred to a stripping column or regenerator. pollutionsolutions-online.com

In the desorption, or regeneration, stage, the CO₂-rich solution is heated, typically with steam, which reverses the absorption reaction. pollutionsolutions-online.comosti.gov This process releases the captured CO₂ as a concentrated gas stream, which can then be utilized or stored. The regenerated, CO₂-lean potassium carbonate solution is subsequently cooled and recycled back to the absorption column, creating a continuous cycle. rjstonline.comvito.be The Benfield process, a well-known commercial application, utilizes a hot potassium carbonate solution for this purpose. pollutionsolutions-online.comrjstonline.com This process often operates with a pressure swing, where CO₂ is absorbed at high pressure and desorbed at or near atmospheric pressure. osti.gov

| Process Stage | Description | Key Chemical Species |

| Absorption | CO₂ from flue gas reacts with aqueous potassium carbonate solution. | K₂CO₃, CO₂, H₂O, KHCO₃ |

| Desorption | The CO₂-rich solution is heated to release purified CO₂. | KHCO₃, K₂CO₃, CO₂, H₂O |

Promotion of CO₂ Capture with Additives (e.g., Glycine)

A significant drawback of using potassium carbonate alone is its relatively slow reaction kinetics with CO₂. uwa.edu.au This necessitates larger and more expensive absorption equipment to achieve desired capture efficiencies. To overcome this limitation, various promoters or activators are added to the potassium carbonate solution to enhance the CO₂ absorption rate. uwa.edu.auhoneywell.com

Mechanistic Understanding of CO₂-Potassium Carbonate Interactions (e.g., bicarbonate formation, hydrate (B1144303) formation)

The primary reaction in the absorption of CO₂ by aqueous potassium carbonate solutions is the conversion of carbonate ions to bicarbonate ions:

K₂CO₃ + CO₂ + H₂O ⇌ 2KHCO₃ karbonatesolutions.com

This reaction is reversible, with the forward reaction favored at lower temperatures and higher CO₂ partial pressures (absorption) and the reverse reaction favored at higher temperatures and lower CO₂ partial pressures (desorption). diva-portal.org

In addition to bicarbonate formation, the formation of potassium carbonate hydrate (K₂CO₃·1.5H₂O) can occur, particularly in solid sorbent applications. researchgate.net Some research suggests that hydrate formation may compete with the direct carbonation reaction rather than being a necessary intermediate step. acs.org The interaction between CO₂, water, and potassium carbonate can be complex, involving multiple reaction pathways. researchgate.net Understanding these mechanisms is crucial for optimizing the efficiency of CO₂ capture processes.

Regeneration Mechanisms of Potassium Carbonate in CO₂ Capture Systems

The regeneration of the potassium carbonate solvent is a critical and energy-intensive step in the CO₂ capture process. pollutionsolutions-online.comdiva-portal.org The primary mechanism involves heating the CO₂-rich potassium bicarbonate solution in a stripping column to reverse the absorption reaction and release the CO₂. pollutionsolutions-online.comrjstonline.com This process is endothermic, requiring a significant energy input, typically in the form of steam. pollutionsolutions-online.com

For solid potassium carbonate-based sorbents, regeneration is achieved through a temperature swing process. acs.org The decomposition of the potassium bicarbonate formed during capture can be achieved at temperatures below 150°C. acs.org Research on supported potassium carbonate sorbents, such as K₂CO₃/Al₂O₃, has shown that the regeneration process can occur in stages as the temperature increases, corresponding to the decomposition of different bicarbonate and related species formed on the sorbent surface. bohrium.com The regeneration characteristics are significantly influenced by temperature, with higher temperatures required for complete regeneration of supported sorbents compared to pure potassium carbonate. bohrium.com

Computational Chemistry Approaches for CO₂ Absorption Mechanisms (e.g., DFT simulations)

Computational chemistry methods, particularly Density Functional Theory (DFT) simulations, are valuable tools for gaining a deeper, molecular-level understanding of the CO₂ absorption mechanism in potassium carbonate systems. researchgate.netresearchgate.net DFT studies can elucidate the interactions between CO₂, water, and the potassium carbonate sorbent, providing insights into reaction pathways and energy barriers. nih.gov

For instance, DFT analysis has been employed to investigate the role of additives like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) in enhancing CO₂ solubility in potassium carbonate-based deep eutectic solvents. researchgate.net These simulations can help identify the most favorable interaction sites and quantify the strength of the interactions, guiding the design of more efficient capture solvents. researchgate.netnih.gov Furthermore, DFT studies have been used to explore the effect of support materials on the carbonation reaction, suggesting that the dissociation of water may be a limiting step. researchgate.net

Comparative Studies of Potassium Carbonate Solvents with Amine-based Solvents for CO₂ Capture

Potassium carbonate and amine-based solvents, particularly monoethanolamine (MEA), are the two most prominent classes of chemical solvents for post-combustion CO₂ capture. researchgate.netmdpi.com Numerous studies have compared their performance based on various technical, economic, and environmental factors.

Advantages of Potassium Carbonate Solvents:

Lower Regeneration Energy: Potassium carbonate solutions generally require less energy for regeneration compared to MEA, which is a significant advantage in terms of operational costs. uwa.edu.aumdpi.com

Lower Corrosivity (B1173158) and Degradation: Potassium carbonate is less corrosive and less prone to degradation than amine-based solvents. uwa.edu.aumdpi.com

Lower Toxicity and Environmental Impact: Inorganic solvents like potassium carbonate are considered more benign and have a better environmental profile than amines, which can form toxic degradation products. researchgate.netmdpi.com

Cost-Effectiveness: The chemicals used in potassium carbonate-based processes are generally less expensive. rjstonline.com

Disadvantages of Potassium Carbonate Solvents:

Slower Reaction Kinetics: The primary drawback of potassium carbonate is its slower rate of CO₂ absorption compared to amines, which can lead to larger and more costly equipment. uwa.edu.auresearchgate.net This is often addressed by the use of promoters. uwa.edu.au

Performance Comparison:

A life cycle assessment (LCA) comparing a potassium carbonate-based technology with MEA for capturing CO₂ from a brown-coal-fired power station found the potassium carbonate process to be significantly better in terms of ecotoxicity and carcinogen emissions. researchgate.net Simulation studies have also indicated that for new power plant designs, potassium carbonate can be an attractive alternative to MEA from an energy consumption standpoint. mit.edu However, for pressurized applications, such as in Integrated Gasification Combined Cycle (IGCC) plants, potassium carbonate systems can show a significantly lower reboiler duty than MEA systems. osti.govmit.edu

| Feature | Potassium Carbonate Solvents | Amine-Based Solvents (e.g., MEA) |

| Regeneration Energy | Lower | Higher mdpi.com |

| Reaction Kinetics | Slower (often requires promoters) uwa.edu.au | Faster osti.gov |

| Corrosivity | Lower uwa.edu.au | Higher mdpi.com |

| Degradation | Lower uwa.edu.au | Higher |

| Toxicity | Lower mdpi.com | Higher potential for toxic byproducts researchgate.net |

| Cost | Generally lower chemical cost rjstonline.com | Higher |

Heterogeneous Catalysis Involving Potassium Carbonate

Potassium carbonate (K2CO3) serves as a versatile and effective component in various heterogeneous catalytic systems. Its application spans across several advanced processes, including carbon combustion, glycerol (B35011) transcarbonation, biodiesel production, and catalytic oxidation reactions. By being supported on or modified by different materials, potassium carbonate's catalytic properties can be significantly enhanced, leading to improved efficiency and sustainability in these chemical transformations.

Potassium Carbonate Supported on Perovskite Oxides for Carbon Combustion

The catalytic activity of alkali metal carbonates, particularly potassium carbonate, in the combustion of carbon has been a subject of significant research. When supported on perovskite-type oxides, K2CO3 demonstrates markedly enhanced performance. Studies have investigated the combustion of activated carbon grains using K2CO3 supported on various materials, including carbon, alumina (B75360), and a perovskite-type oxide with the composition La0.8Sr0.2Cr0.5Mn0.45Pt0.05O3 (LSCMP). acs.orgacs.org

At a temperature of 723 K, potassium carbonate supported directly on carbon showed the highest initial rate of combustion. However, when supported on the LSCMP perovskite oxide, the catalyst achieved a complete 100% carbon conversion in just 1000 seconds. acs.org This high activity is attributed to the unique role of the perovskite support. The LSCMP support is not merely an inert carrier; it actively participates in the activation of the alkali metal salt, enabling it to be active at lower temperatures. acs.orgresearchgate.net The mechanism involves the effective reduction of the potassium salt upon contact with carbon on the perovskite surface. acs.org This process is facilitated by the active oxygen species present at the surface of the perovskite, which can activate the decomposed K+ ions at temperatures lower than the typical activation temperature of K2CO3 alone. researchgate.netelsevierpure.com

Furthermore, the reversible oxygen storage capacity of perovskites is believed to contribute to the high recovery and stability of the potassium catalyst. elsevierpure.com This synergy between the potassium carbonate and the perovskite support results in a highly active and stable catalytic system for carbon combustion, outperforming catalysts on other supports like γ-Al2O3. acs.org

Table 1: Carbon Conversion with Various Catalysts

| Catalyst System | Support | K/Carbon Ratio (mol/mol) | Temperature (K) | Carbon Conversion (%) | Time |

|---|---|---|---|---|---|

| No Catalyst | - | - | 723 | 1.9 | 3 h acs.org |

| LSCMP alone | LSCMP | 0 | 723 | 40 | 3 h acs.org |

| K2CO3 on Carbon | Carbon | 0.14 | 723 | 72 | 3 h acs.org |

| K2CO3 on γ-Al2O3 | γ-Al2O3 | 0.14 | 723 | 48 | 3 h acs.org |

| K2CO3 on LSCMP | LSCMP | 0.14 | 723 | 100 | 1000 s acs.org |

K2CO3-Modified Smectites as Basic Catalysts for Glycerol Transcarbonation

A novel and cost-effective heterogeneous catalyst for producing glycerol carbonate has been developed by impregnating smectite clay with potassium carbonate. researchgate.netnih.gov This process addresses the surplus of glycerol, a byproduct of biodiesel production, by converting it into a valuable chemical. The catalytic activity of the K2CO3-modified smectite is primarily attributed to its enhanced basicity. nih.govmdpi.com

Researchers have systematically optimized the catalyst preparation by varying the potassium carbonate loading (from 10 to 40 wt%) and the calcination temperature (from 450 to 800 °C). researchgate.netmdpi.com The most effective catalyst was found to be the one impregnated with 40 wt% K2CO3 and calcined at 550 °C. nih.govmdpi.com This optimal catalyst was then tested under various reaction conditions to maximize the efficiency of the transcarbonation process between glycerol and propylene (B89431) carbonate.

The highest conversion rate of glycerol to glycerol carbonate, approximately 77.13% ± 1.2%, was achieved under specific optimal conditions. researchgate.netnih.gov These catalysts have also demonstrated remarkable stability, maintaining high activity for up to four consecutive reaction cycles. nih.gov The entire process represents an efficient use of natural clay resources for a valuable chemical transformation. researchgate.net

Table 2: Optimal Conditions for Glycerol Transcarbonation using K2CO3/Smectite Catalyst

| Parameter | Optimal Value |

|---|---|

| K2CO3 Loading on Smectite | 40 wt% nih.govmdpi.com |

| Calcination Temperature | 550 °C nih.govmdpi.com |

| Reactor Loading (Catalyst) | 2 wt% researchgate.netnih.gov |

| Reaction Temperature | 110 °C researchgate.netnih.gov |

| Propylene Carbonate to Glycerol Molar Ratio | 2:1 researchgate.netnih.gov |

| Reaction Duration | 6 hours researchgate.netnih.gov |

| Resulting Glycerol Carbonate Conversion | ~77.13% researchgate.netnih.gov |

Potassium Carbonate from Bio-waste as Catalyst for Biodiesel Production

The search for sustainable and renewable energy sources has driven research into efficient biodiesel production. Potassium carbonate derived from bio-waste, such as pineapple and orange peels, has emerged as a promising heterogeneous catalyst for this purpose. aip.org This approach not only provides a cost-effective catalyst but also offers a sustainable method for waste valorization. mdpi.com

In one study, K2CO3 was produced by drying and then calcining fruit peels at temperatures between 700°C and 1000°C for 2 to 4 hours. aip.org The resulting ash, rich in potassium carbonate, was used as a catalyst in the transesterification of oil with methanol to produce biodiesel. The study optimized several parameters to achieve the highest possible yield.

The research found that a biodiesel yield of 95.6% could be achieved under optimized conditions. aip.org This high yield demonstrates the effectiveness of bio-waste-derived potassium carbonate as a catalyst. The use of such catalysts is advantageous over conventional homogeneous catalysts because they are easier to recover and reuse. mdpi.com Other studies have also successfully used unsupported potassium carbonate with Jatropha curcas oil, achieving complete transesterification within 15 minutes under specific conditions. researchgate.net

Table 3: Optimized Parameters for Biodiesel Production using Bio-waste K2CO3 Catalyst

| Parameter | Optimal Value |

|---|---|

| Feedstock | Pineapple and Orange Peels aip.org |

| Reaction Temperature | 60°C aip.org |

| Catalyst Concentration | 2.75 wt% aip.org |

| Methanol to Oil Molar Ratio | 12:1 aip.org |

| Highest Biodiesel Yield | 95.6% aip.org |

Application of Potassium Ion Deposition in Catalytic Oxidation Reactions (e.g., CO oxidation, NO oxidation, C3H8 combustion)

The deposition of potassium ions onto catalyst surfaces is a method used to subtly alter and study the impact of support reducibility on the catalytic activity of metals like gold in various oxidation reactions. mdpi.comscholaris.ca This technique is particularly insightful for understanding how alkali metals, often present as impurities in fuel streams, can act as poisons or promoters in catalytic converters.

In studies using gold catalysts supported on ceria-zirconia (Ce0.85Zr0.15O2), the deposition of potassium carbonate was shown to influence the catalyst's performance in CO oxidation, NO oxidation, and C3H8 (propane) combustion differently. scispace.com For carbon monoxide (CO) oxidation, a reaction highly dependent on the support's reducibility, the presence of potassium ions shifts the low-temperature reduction peak to higher values, indicating a stabilization of surface oxygen. scholaris.ca This change has a direct, linear correlation with the temperature required for 50% CO conversion (T50), meaning that as potassium loading increases, the catalyst becomes less active for CO oxidation at lower temperatures. scholaris.cascispace.com

Conversely, for the oxidation of nitric oxide (NO) to NO2, the catalyst with the highest potassium loading (0.6 at%) exhibited the highest conversion at temperatures up to 550 °C. scispace.com The effect on propane (B168953) combustion was less pronounced, with only the catalyst having the highest potassium concentration showing a substantially lower activity. scispace.com These findings highlight that the influence of potassium is reaction-specific, underscoring the different mechanisms and factors governing each catalytic oxidation process. mdpi.comscholaris.ca

Table 4: Effect of Potassium Ion Deposition on CO Oxidation T50

| Catalyst System | Potassium Loading (at%) | Low-Temperature Reduction Peak Maximum (°C) | T50 for CO Oxidation (°C) |

|---|---|---|---|

| Au/Ce0.85Zr0.15O2 | 0 | (Baseline) | Correlates with reduction peak scholaris.ca |

| Au + K/Ce0.85Zr0.15O2 | 0.3 | Shifted to a higher value than baseline scholaris.ca | Increased scholaris.ca |

| Au + K/Ce0.85Zr0.15O2 | 0.6 | More pronounced shift to a higher value scholaris.ca | Further Increased scispace.com |

Applications of Potassium Carbonate in Materials Science and Engineering

Potassium Carbonate in the Production of Activated Carbon from Biomass

Potassium carbonate (K₂CO₃) is a significant chemical activating agent used to produce activated carbon from a variety of biomass precursors. whiterose.ac.uk The chemical activation process typically involves impregnating the biomass with a potassium carbonate solution, followed by carbonization at high temperatures (usually between 600 and 1000°C). whiterose.ac.uksci-hub.se This process is favored for its ability to create activated carbons with high mesopore volumes and large surface areas. nih.gov

The activation mechanism with K₂CO₃ occurs at temperatures above 600°C and is driven by the decomposition of potassium carbonate into potassium oxide (K₂O) and carbon dioxide (CO₂). whiterose.ac.uk The resulting K₂O and CO₂ react with the biomass char, leading to the development of a porous structure. The CO₂ contributes to the physical activation of the char, which helps in widening the pores. whiterose.ac.uk Research has shown that factors such as the carbonization temperature and the impregnation ratio (the mass ratio of K₂CO₃ to biomass) significantly influence the final properties of the activated carbon. For instance, studies on palm shells demonstrated that increasing the carbonization temperature and impregnation ratio generally leads to a lower yield but a higher CO₂ adsorption capacity. sci-hub.seresearchgate.net The maximum specific surface area for palm shell-derived activated carbon was achieved at 800°C with an impregnation ratio of 1.0. sci-hub.seresearchgate.net

Potassium carbonate is considered a less corrosive activating agent compared to others like potassium hydroxide (B78521) (KOH). researchgate.net It has been successfully used to produce highly porous carbons from various biomass sources, including cornstalk lignin, walnut shells, and bamboo shoots, for applications such as supercapacitor electrodes and pollutant removal. researchgate.netmdpi.comresearchgate.net While KOH activation is known to produce highly microporous carbons with very high specific surface areas, K₂CO₃ is effective in developing both micropores and mesopores. nih.govmdpi.com The choice of biomass precursor and activating agent allows for the tailoring of the activated carbon's properties for specific applications. semanticscholar.org

Table 1: Production of Activated Carbon from Various Biomass Sources using Potassium Carbonate Activation

| Biomass Source | Activation Temperature (°C) | Key Findings | Resulting Surface Area (m²/g) | Reference |

| Palm Shell | 800 | Optimal temperature for maximizing surface area. Increasing temperature and impregnation ratio decreased yield but increased CO₂ adsorption. | ~1170 | sci-hub.seresearchgate.net |

| Cornstalk Lignin | 800 | Produced essentially microporous carbon with high surface area and pore volume. | 1410 | researchgate.net |

| Walnut Shell | 800 | K₂CO₃ was used as the chemical activator to convert walnut shells into activated carbon. | Not Specified | mdpi.com |

| Bamboo Shoot Shell | Not Specified | A two-step method of carbonization and K₂CO₃ activation was used to prepare porous carbons for CO₂ adsorption and dye removal. | 1439 | researchgate.net |

Potassium Carbonate in Corrosion Inhibition and Materials Compatibility

Aqueous solutions of potassium carbonate, particularly when heated and used in processes like acid gas removal, can be corrosive to common materials of construction such as carbon steel. onepetro.orgresearchgate.net The corrosion mechanism involves the conversion of potassium carbonate to bicarbonate in the presence of carbon dioxide and water, which increases the corrosivity (B1173158) of the solution. researchgate.net To mitigate this, corrosion inhibitors are essential.

Vanadium compounds, such as vanadium pentoxide (V₂O₅), are commonly used as corrosion inhibitors in hot potassium carbonate systems. onepetro.orgresearchgate.net When added to the solution, V₂O₅ forms potassium metavanadate. The pentavalent vanadium ions (V⁵⁺) in the solution act to passivate the surface of carbon steel by oxidizing it to form a protective magnetite film. onepetro.org However, the effectiveness of vanadate (B1173111) inhibitors can be unreliable, as the pentavalent vanadium can be reduced, diminishing its protective capabilities. google.com To create a more robust and reliable inhibition system, vanadium compounds are often used in combination with other substances, such as antimony compounds. google.com This combination has been shown to provide surprisingly superior corrosion inhibition compared to using either component alone. google.com Organic inhibitors, including 1,2,3-benzotriazole and ammonium (B1175870) thiocyanate, have also demonstrated high protection efficiencies in these systems. researchgate.net

The compatibility of materials with potassium carbonate solutions is a critical consideration in equipment design. For metallic materials, carbon steel is often used for economic reasons, with its corrosion managed by inhibitors. onepetro.org Regarding non-metallic materials, compatibility varies significantly. Fluoroelastomers, nitrile, and silicone rubbers tend to be more resistant to potassium carbonate, while natural rubber, EPDM, and neoprene are more susceptible to degradation, which can manifest as swelling, cracking, or loss of elasticity. marcorubber.com

Table 2: Material Compatibility with Potassium Carbonate Solutions

| Material Class | Material Name | Compatibility Rating | Notes | Reference |

| Elastomers | Natural Rubber | Poor | Susceptible to significant degradation. | marcorubber.com |

| Elastomers | EPDM | Poor | Susceptible to significant degradation. | marcorubber.comemerson.com |

| Elastomers | Neoprene | Poor | Susceptible to significant degradation. | marcorubber.comemerson.com |

| Elastomers | Nitrile (Buna-N) | Good | More resistant to chemical effects. | marcorubber.comemerson.com |

| Elastomers | Silicone | Good | More resistant to chemical effects. | marcorubber.comemerson.com |

| Elastomers | Fluoroelastomer (Viton) | Good | More resistant to chemical effects. | marcorubber.comemerson.com |

| Metals | Carbon Steel | Poor (without inhibitor) | Corrosive in hot solutions, requires inhibitors for protection. | onepetro.org |

| Metals | 304 & 316 Stainless Steel | Excellent | Generally resistant to corrosion. | emerson.com |

| Plastics | Polypropylene | Good | Generally resistant. | walchem.com |

| Plastics | PVDF (Kynar) | Excellent | Generally resistant. | walchem.com |

Potassium Carbonate in the Synthesis of Substituted Hydroxyapatites for CO₂ Utilization

Potassium carbonate plays a crucial role in the synthesis of advanced materials for carbon dioxide (CO₂) utilization, specifically in the production of potassium-carbonate co-substituted hydroxyapatites. rsc.orgst-andrews.ac.uk Hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂) is a calcium phosphate (B84403) material that can incorporate carbonate ions into its structure. st-andrews.ac.uk The co-substitution with a monovalent cation like potassium (K⁺) allows for a higher level of carbonate incorporation than is otherwise possible, following a charge-balance mechanism. researchgate.netscispace.com

The synthesis is typically carried out via an aqueous precipitation reaction involving calcium hydroxide, phosphoric acid, and a potassium source like potassium carbonate or potassium hydrogen carbonate. rsc.orgst-andrews.ac.uk This method allows for the simultaneous substitution of carbonate ions onto both the phosphate and hydroxyl sites within the hydroxyapatite lattice. rsc.orgresearchgate.net Research has demonstrated that this approach can yield materials with a carbonate content ranging from 3.4 to 13.0 wt%. rsc.orgresearchgate.net Furthermore, by applying a subsequent heat treatment in a CO₂ atmosphere at 600°C, the carbonate content can be increased to as high as 16.9 wt%, which is among the highest reported levels for such materials. rsc.orgresearchgate.net

These potassium-carbonate substituted hydroxyapatites are being explored as potential CO₂ sorbents for industrial carbon capture. rsc.org Studies on carbonation-regeneration cycles at 500°C have shown that the CO₂ carrying capacity increases with the degree of potassium and carbonate co-substitution. rsc.org The material with the highest substitution level exhibited a CO₂ carrying capacity of 0.57 mmol per gram of sorbent, significantly higher than that of unsubstituted hydroxyapatite. rsc.org This enhanced performance is attributed to the generation of additional structural sites for CO₂ interaction due to the ionic substitution. rsc.org

Table 3: Synthesis and Properties of Potassium-Carbonate Co-Substituted Hydroxyapatites

| Synthesis Method | Reagents | Treatment | Resulting Carbonate Content (wt%) | Potential Application | Reference |

| Aqueous Precipitation | Calcium hydroxide, Phosphoric acid, Potassium carbonate/Potassium hydrogen-carbonate | Room temperature reaction | 3.4–13.0 | CO₂ Utilization, Solid fertilizers | rsc.orgresearchgate.net |

| Aqueous Precipitation with Heat Treatment | Calcium hydroxide, Phosphoric acid, Potassium carbonate/Potassium hydrogen-carbonate | Heat treatment in dry CO₂ at 600°C | ~16.9 | CO₂ Utilization | rsc.orgresearchgate.net |

| Cycling for Carbon Capture | Potassium-carbonate co-substituted apatites | Carbonation-regeneration cycles at 500°C | CO₂ carrying capacity of 0.57 mmol/g | Industrial CO₂ Sorbents | rsc.org |

Environmental and Sustainability Aspects of Potassium Carbonate

Potassium Carbonate as an Environmentally Benign Chemical.jindunchemistry.comresearchgate.netfederalregister.govelchemy.comresearchgate.netredox.comineos.com

Potassium carbonate is recognized for its environmentally friendly profile, positioning it as a sustainable option in various industrial and agricultural applications. jindunchemistry.comannexechem.com Its non-toxic nature and biodegradability contribute to its classification as an eco-friendly chemical. elchemy.comannexechem.com

Non-toxicity and Eco-friendliness in Chemical Processes.jindunchemistry.comresearchgate.netelchemy.comredox.comineos.com